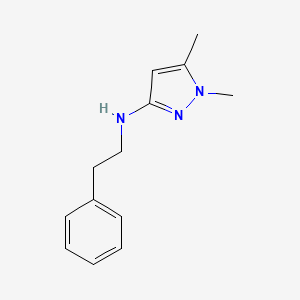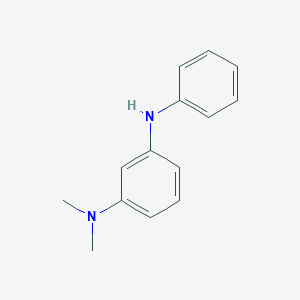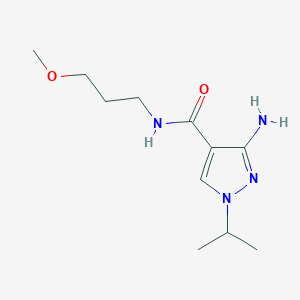![molecular formula C12H18FN5 B11739820 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739820.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol . The reaction conditions often require the presence of a base to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the pyrazole ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated pyrazole derivatives, while substitution reactions can yield various substituted pyrazoles .
Applications De Recherche Scientifique
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by lower binding free energy, which enhances its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-1H-pyrazol-3-yl derivatives: Known for their antitumor potential.
1-ethyl-3-methyl-1H-pyrazol-5-yl derivatives: Studied for their antimicrobial properties.
Propriétés
Formule moléculaire |
C12H18FN5 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-12(13)11(9(2)16-18)7-14-5-10-6-15-17(3)8-10/h6,8,14H,4-5,7H2,1-3H3 |
Clé InChI |
NWHWVIPCPMWKDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CNCC2=CN(N=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11739737.png)
![[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739750.png)
amine](/img/structure/B11739757.png)

![benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)



![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)
